molecular formula C14H22N2 B346164 Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine CAS No. 62756-18-7

Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine

Cat. No.: B346164
CAS No.: 62756-18-7
M. Wt: 218.34g/mol
InChI Key: JMWQMSVWBMUOHQ-UHFFFAOYSA-N
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Description

Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine is a nitrogen-containing compound built around a pyrrolidine scaffold that serves as a valuable intermediate in medicinal chemistry and pharmacological research. Its structure, featuring a pyrrolidine ring with benzyl and aminomethyl substituents, is a key synthon for constructing more complex, biologically active molecules. This compound is a versatile precursor in the synthesis of pharmacologically important 1,5-substituted pyrrolidin-2-ones, a class of γ-lactams present in many bioactive molecules and approved drugs . These derivatives have shown great potential as inhibitors of various enzymes and receptors, including histone deacetylases, cannabinoid receptor 1 (CB1), and cyclin-dependent kinases . Furthermore, the structural motif of 1-ethylpyrrolidin-2-ylmethylamine has been utilized in the synthesis of novel benzimidazole derivatives, which have demonstrated promising anti-inflammatory activity in molecular docking studies with the cyclooxygenase (COX) enzyme . Related compounds featuring this amine scaffold have also been investigated for potential psychotropic and anti-emetic effects . This product is intended for research purposes as a chemical building block. It is For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

N-benzyl-1-(1-ethylpyrrolidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-16-10-6-9-14(16)12-15-11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWQMSVWBMUOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of 2-Pyrrolidone

The foundational step in one prominent synthesis route involves the benzylation of 2-pyrrolidone (I) using reactive benzylated compounds such as benzyl chloride. Conducted in a solvent system (e.g., benzene or toluene) under basic conditions (e.g., sodium hydroxide), this reaction yields N-benzyl-2-pyrrolidone (II). For instance, heating 2-pyrrolidone with benzyl chloride at reflux for 8 hours in toluene produces the benzylated intermediate with an 82% yield after purification by distillation.

Nitromethane Condensation and Alkylation

Subsequent treatment of N-benzyl-2-pyrrolidone (II) with dimethyl sulfate and nitromethane in methanol introduces a nitromethylene group. This step, performed at 65°C for 1.5 hours followed by nitromethane addition at ambient temperature, generates N-benzyl-2-nitromethylene-pyrrolidine (III) with a 71% yield after crystallization. The reaction mechanism involves alkylation of the pyrrolidone oxygen, followed by nucleophilic attack by nitromethane.

Catalytic Hydrogenation for Amine Formation

The final reduction of N-benzyl-2-nitromethylene-pyrrolidine (III) to N-benzyl-2-aminomethyl-pyrrolidine (IV) employs catalytic hydrogenation using Raney nickel under high-pressure hydrogen (145 kg/cm²) in ethanol. This step achieves quantitative conversion to the amine intermediate, which is subsequently debenzylated via acid hydrolysis to yield 2-aminomethyl-pyrrolidine (V). Final ethylation of the pyrrolidine nitrogen using ethyl halides completes the synthesis of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine.

Key Data:

StepReagents/ConditionsYieldPurity
BenzylationBenzyl chloride, toluene, reflux82%>95%
Nitromethylene FormationDimethyl sulfate, nitromethane, MeOH71%99°C mp
HydrogenationRaney nickel, H₂ (145 kg/cm²)78%97.6% (GC)

Direct Alkylation of Pyrrolidine Derivatives

Ethylation of Pyrrolidine Precursors

An alternative route involves the direct alkylation of 2-aminomethyl-pyrrolidine with ethylating agents such as ethyl bromide or iodide. This one-pot reaction, conducted in polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., potassium carbonate), introduces the ethyl group to the pyrrolidine nitrogen. Optimized conditions (60°C for 12 hours) yield the ethylated intermediate with minimal side products.

Benzyl Group Introduction via Nucleophilic Substitution

The final benzylation step employs benzyl halides (e.g., benzyl bromide) under inert atmospheres to prevent oxidation. Using a molar ratio of 1:1.2 (amine:benzyl halide) in tetrahydrofuran (THF) at room temperature for 24 hours ensures complete substitution, achieving a 68–75% isolated yield after column chromatography.

Optimization Insights:

  • Solvent Effects: THF enhances nucleophilicity compared to DMF.

  • Catalysis: Addition of catalytic iodide salts (e.g., KI) accelerates benzylation via the Finkelstein reaction.

Continuous Flow Synthesis for Industrial Scalability

Microreactor Design and Kinetic Control

Recent advancements leverage continuous flow reactors to overcome batch synthesis limitations. By integrating the benzylation and ethylation steps in a tandem microreactor system, residence times are reduced to 30 minutes, improving throughput. Temperature gradients (25–80°C) and precise reagent mixing enhance selectivity, achieving an overall yield of 85% with >99% purity.

Inline Purification Techniques

Coupling flow synthesis with inline liquid-liquid extraction and rotary evaporation minimizes manual intervention. For example, real-time pH adjustment during the amine isolation phase ensures efficient separation of aqueous and organic layers, reducing product loss.

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

MethodStepsTotal YieldScalabilityCost Efficiency
Multi-Step (Patent)4~60%ModerateHigh (bulk reagents)
Direct Alkylation270–75%HighModerate
Continuous Flow285%Very HighLow (equipment)

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Benzylation

Over-benzylation at the pyrrolidine nitrogen is a common side reaction, addressed by stoichiometric control and low-temperature conditions (−10°C). Quenching excess benzyl halide with aqueous ammonium chloride minimizes di-benzylated impurities.

Epimerization Risks during Hydrogenation

The chiral center at the pyrrolidine C2 position is susceptible to epimerization under high-pressure hydrogenation. Using enantiopure catalysts (e.g., (R)-BINAP-Pd) preserves stereochemical integrity, ensuring >98% enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions: Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The benzyl group or the pyrrolidine ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemical Research Applications

1. Organic Synthesis:
Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex molecules, facilitating the development of novel compounds with diverse functionalities. This application is particularly relevant in drug discovery and materials science.

2. Polymer Chemistry:
The compound is utilized in the synthesis of specialty chemicals and materials, including polymers and coatings. Its chemical properties enable modifications that enhance material performance, making it valuable in industrial applications.

Biological Research Applications

1. Enzyme Inhibition Studies:
In biological contexts, this compound has been employed to investigate enzyme inhibition mechanisms. The compound's interactions with specific enzymes can elucidate pathways relevant to various biological processes, aiding in the understanding of metabolic pathways and disease mechanisms .

2. Receptor Binding Studies:
Research indicates that this compound can interact with biological macromolecules such as proteins and nucleic acids. Its potential as a receptor antagonist has been explored, particularly in neuropharmacology, where it may influence neurotransmitter systems and related pathways .

Pharmacological Applications

1. Drug Development:
The pharmacological properties of this compound position it as a candidate for drug development. Its structural characteristics suggest potential neuroprotective and antidepressant effects, making it relevant for treating neurological disorders .

2. Antitumor Activity:
Recent studies have demonstrated the compound's antitumor effects in vitro and in vivo. For instance, it was shown to decrease the viability of aggressive cancer cell lines significantly, indicating its potential as a therapeutic agent against certain types of cancer .

Data Tables

Application Area Details References
Organic SynthesisBuilding block for complex molecules
Polymer ChemistryDevelopment of specialty chemicals
Enzyme InhibitionInvestigates enzyme interactions
Receptor BindingPotential antagonist in neuropharmacology
Drug DevelopmentCandidate for neurological disorder treatments
Antitumor ActivitySignificant reduction in cancer cell viability

Case Studies

  • Enzyme Inhibition Study:
    A study focused on the interaction of this compound with specific enzymes revealed its potential to inhibit key metabolic pathways. This was quantified using IC50 values, demonstrating its efficacy compared to established inhibitors.
  • Antitumor Effects:
    In a controlled experiment involving MDA-MB-231 triple-negative breast cancer cells, treatment with this compound resulted in a 55% reduction in cell viability after three days at a concentration of 10 μM. This highlights its potential as a novel anticancer agent .

Mechanism of Action

The mechanism of action of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Table 1: Structural Features of Benzyl-Substituted Amines

Compound Name Substituents/Modifications Key Structural Metrics Reference
Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine 1-ethyl-pyrrolidine core, benzyl-methylamine Not explicitly reported
[Benzyl-(2-naphthylmethyl)-propargyl]-amine (15) Naphthylmethyl, propargyl groups C≡C bond length: ~1.18 Å (propargyl)
(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-fluoro-benzyl)-amine Fluorobenzyl, 1-ethyl-pyrrolidine C-F bond: ~1.34 Å
Benzyl-(tetrahydro-pyran-4-yl)-amine Tetrahydropyran ring C-O-C angle: ~112° (pyran)
Benzyl-(4-chloro-phenyl)-amine (3b) Chlorophenyl substituent C-Cl bond: ~1.73 Å

Key Observations :

  • The 1-ethyl-pyrrolidine core in the target compound introduces steric hindrance compared to simpler benzylamines like Benzyl-(4-chloro-phenyl)-amine (3b) .
  • Propargyl-substituted derivatives (e.g., compound 15) introduce alkyne functionality for click chemistry applications .

Key Observations :

  • Hydrogenation using Pd-based catalysts (e.g., Pd/C) is a common method for deprotecting benzylamines or synthesizing saturated analogs .
  • Propargyl and cyanoethyl derivatives (e.g., compounds 15 and 16) are synthesized via nucleophilic alkylation, leveraging the reactivity of secondary amines .

Physicochemical Properties

Table 3: Physical and Spectral Data

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) NMR Shifts (¹H, δ ppm) Reference
This compound Likely C₁₅H₂₂N₂ ~230.35 Not reported Not reported
[Benzyl-(2-naphthylmethyl)-propargyl]-amine (15) C₂₁H₁₉N 285.39 92 1H: 2.85 (m, CH₂), 7.2-7.8 (aromatic)
Benzyl-(1-methyl-2-piperidin-1-yl-ethyl)-amine C₁₅H₂₄N₂ 232.36 N/A Not reported
Benzyl-(4-benzyloxy-benzyl)-amine C₂₁H₂₁NO 303.40 N/A 1H: 4.35 (s, OCH₂Ph), 7.3-7.5 (aromatic)

Key Observations :

  • Aromatic protons in benzyl-substituted amines typically resonate between δ 7.2–7.8 ppm, as seen in compound 15 .
  • Bulkier substituents (e.g., naphthylmethyl in compound 15) increase molecular weight and melting points compared to simpler analogs .

Biological Activity

Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the compound's structure, biological activity, and potential therapeutic applications based on available research.

Chemical Structure and Properties

This compound has the molecular formula C14H22N2C_{14}H_{22}N_2 and a molecular weight of approximately 218.34 g/mol. Its structure consists of a benzyl group linked to a pyrrolidine ring, which is further substituted at the 1-position with an ethyl group. This unique arrangement contributes to its chemical reactivity and biological properties.

The precise mechanism of action for this compound is not fully understood, but it is believed to interact with various biological molecules, including receptors and enzymes. The amine group allows for acid-base reactions, while the benzyl group may engage in electrophilic aromatic substitution reactions. The pyrrolidine ring's nitrogen atom can stabilize positive charges, making it a potential site for nucleophilic substitution reactions.

Biological Activity

Research indicates that compounds containing pyrrolidine rings often exhibit diverse biological activities, including:

  • Neuroprotective Effects : Pyrrolidine derivatives have been associated with neuroprotective properties that may influence neurotransmitter systems.
  • Anticancer Activity : Initial studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, similar compounds have shown significant activity against breast cancer cell lines such as MDA-MB-231 and MCF-7 .

Table 1: Summary of Biological Activities

Activity TypeDescription
NeuroprotectivePotential interaction with neurotransmitter systems
AnticancerCytotoxic effects against specific cancer cell lines
Enzyme InhibitionPossible inhibition of specific enzymatic pathways

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that derivatives of pyrrolidine exhibited significant cytotoxicity against breast cancer cell lines at varying concentrations. For example, one study found that certain derivatives reduced cell viability at concentrations as low as 6.25 μM in the MDA-MB-231 cell line .
  • Binding Affinity Studies : Preliminary findings suggest that this compound may interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal activity. Further research is necessary to elucidate these interactions fully.
  • Potential Applications in Drug Development : Due to its structural characteristics, this compound may serve as a lead compound in drug development targeting neurological disorders and cancer therapies. Its ability to modulate receptor activity could be harnessed for therapeutic purposes.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrrolidine derivatives, which often exhibit varying degrees of biological activity. The presence of both a benzyl group and an ethyl group enhances its lipophilicity and membrane permeability compared to similar compounds like N-benzyl-2-pyrrolidinemethanamine and N-ethyl-2-pyrrolidinemethanamine.

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesNotable Activities
This compoundBenzyl + Ethyl on PyrrolidinePotential neuroprotective and anticancer
N-Benzyl-2-pyrrolidinemethanamineBenzyl on 2-positionLimited documented activity
N-Ethyl-2-pyrrolidinemethanamineEthyl on 2-positionVaries; less lipophilic than target compound

Q & A

Q. What are the common synthetic routes for preparing benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine and related tertiary amines?

The synthesis of tertiary amines like this compound often employs reductive alkylation or nucleophilic substitution. For example, benzylamine derivatives are synthesized via coupling reactions with activated intermediates (e.g., bromides or chlorides) under basic conditions. A typical procedure involves reacting pyrrolidin-2-ylmethyl precursors with benzyl halides in anhydrous solvents like THF or DCM, followed by purification via column chromatography . Yields exceeding 80% are achievable with optimized stoichiometry and reaction times .

Q. How is the compound characterized structurally, and what spectroscopic methods are critical for verification?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. For example, 1H^1H NMR can confirm the presence of benzyl protons (δ 7.2–7.4 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm). 13C^{13}C NMR helps identify quaternary carbons and amine linkages. IR spectroscopy verifies N-H stretches (~3450 cm1^{-1}) and aromatic C-H bonds (~3050 cm1^{-1}) . Mass spectrometry (ESI-MS) provides molecular ion confirmation, as seen in analogous compounds with m/z values matching theoretical molecular weights .

Q. What safety protocols are recommended for handling benzylamine derivatives in laboratory settings?

Due to potential irritancy and air sensitivity, use gloves, goggles, and fume hoods. Avoid acidic conditions that may release toxic fumes. Store under inert gas (e.g., argon) at 2–8°C to prevent degradation. Emergency procedures should include immediate rinsing for eye/skin contact and activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Catalysis : Transition metals (e.g., Pd) improve coupling efficiency in reductive alkylation .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps .
  • Purification : Gradient elution in flash chromatography minimizes co-elution of byproducts. Documented yields for similar compounds reach 96% under rigorously controlled conditions .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Contradictions often arise from dynamic stereochemistry or solvent effects. Strategies include:

  • Variable-temperature NMR : Resolves overlapping signals caused by conformational exchange .
  • NOESY experiments : Identifies spatial proximity of protons to confirm stereochemistry, as demonstrated in related pyrrolidine derivatives .
  • Computational modeling : Density Functional Theory (DFT) calculations predict chemical shifts and coupling constants to validate experimental data .

Q. What computational methods are effective in predicting the biological activity of benzylamine derivatives?

  • Molecular docking : Screens for binding affinity to targets like G-protein-coupled receptors (GPCRs) or enzymes.
  • QSAR models : Relate substituent effects (e.g., electron-donating groups on the benzyl ring) to bioactivity trends.
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Q. What strategies mitigate degradation of this compound in long-term stability studies?

  • Lyophilization : Stabilizes the compound in solid form, reducing hydrolytic degradation.
  • pH control : Buffered solutions (pH 6–8) minimize amine protonation and oxidation.
  • Antioxidants : Additives like BHT (butylated hydroxytoluene) prevent radical-mediated breakdown .

Q. How can researchers design derivatives to enhance the compound’s selectivity for neurological targets?

  • Bioisosteric replacement : Substitute the pyrrolidine ring with morpholine or piperidine to modulate lipophilicity.
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO2_2) on the benzyl ring to enhance receptor binding, as seen in related ligands for dopamine receptors .

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